![molecular formula C21H25N3O2 B2722237 4-丁氧基-N-(2-(7-甲基咪唑[1,2-a]吡啶-2-基)乙基)苯甲酰胺 CAS No. 868977-90-6](/img/structure/B2722237.png)

4-丁氧基-N-(2-(7-甲基咪唑[1,2-a]吡啶-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

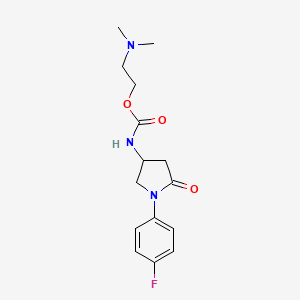

“4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is an organic compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

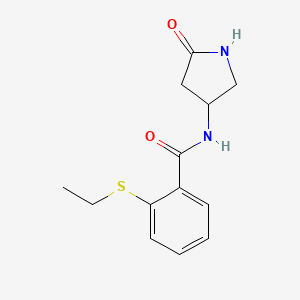

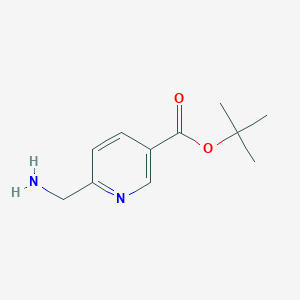

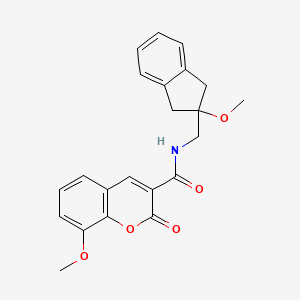

The molecular structure of “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is characterized by the presence of an imidazole ring fused to a pyridine ring . The bond lengths and valence angles in the compounds are close to the standard values, while the observed deviations are within the expected range .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . The structure of these compounds was confirmed by X-ray structural analysis .科学研究应用

合成和生物活性

对结构相似的咪唑并[1,2-a]吡啶类进行了研究,探索了它们作为抗溃疡剂的潜力。这些在第 3 位取代的化合物被合成,目的是评估它们对溃疡的抗分泌和细胞保护特性。尽管它们没有表现出显着的抗分泌活性,但一些在乙醇和 HCl 模型中表现出显着的细胞保护特性,表明它们在溃疡保护中的潜在治疗应用(Starrett 等,1989)。

用于放射性药物的化合物合成

另一项研究重点是合成 (S)-BZM 及其衍生物以制备放射性药物,强调了这些化合物在医学影像和诊断中的应用。这项研究展示了类似化合物在促进诊断工具和治疗方法方面的化学多功能性和潜力(Bobeldijk 等,1990)。

具有扩展 π 共轭链的新型嘧啶

对嘧啶的进一步研究导致了具有扩展 π 共轭链的新型化合物的产生,表明在材料科学和有机电子学中应用。此类研究强调了合成和探索具有电子和光学性质的新化学实体的兴趣(Harutyunyan 等,2020)。

烯胺酮的抗惊厥活性

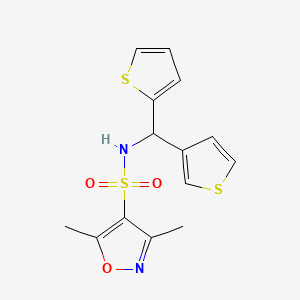

烯胺酮的合成和抗惊厥活性,重点关注异恶唑衍生物,也一直是研究的主题。这项研究表明结构相似的化合物在开发新抗癫痫药物中的潜力,表明广泛的药理学兴趣在于探索此类分子的生物活性(Eddington 等,2002)。

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” belongs, have been found to exhibit diverse bioactivity. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Biochemical Pathways

The affected pathways would depend on the specific targets of “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide”. For example, if it acts as a CDK inhibitor, it could affect cell cycle regulation. If it acts as a calcium channel blocker, it could affect signal transduction pathways .

Result of Action

The molecular and cellular effects of “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” would depend on its specific targets and mode of action. For example, if it acts as a CDK inhibitor, it could halt cell division and have potential anticancer effects .

未来方向

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

属性

IUPAC Name |

4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-3-4-13-26-19-7-5-17(6-8-19)21(25)22-11-9-18-15-24-12-10-16(2)14-20(24)23-18/h5-8,10,12,14-15H,3-4,9,11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJZUARLHFTGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)